(2-(Pentyloxy)phenyl)methanol
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Overview
Description
(2-(Pentyloxy)phenyl)methanol is an organic compound characterized by the presence of a phenyl ring substituted with a pentyloxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentyloxy)phenyl)methanol typically involves the reaction of 2-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the pentyloxy derivative, which is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Introduction of nitro groups and other electrophilic substituents.
Scientific Research Applications
(2-(Pentyloxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Pentyloxy)phenyl)methanol involves its interaction with various molecular targets. The pentyloxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The phenyl ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
(2-Methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a pentyloxy group.
(2-Ethoxyphenyl)methanol: Contains an ethoxy group instead of a pentyloxy group.
(2-Propoxyphenyl)methanol: Features a propoxy group in place of the pentyloxy group.
Comparison: (2-(Pentyloxy)phenyl)methanol is unique due to the longer alkyl chain of the pentyloxy group, which can influence its physical properties such as solubility and melting point. This longer chain can also affect the compound’s interactions with biological membranes and proteins, potentially leading to different biological activities compared to its shorter-chain analogs .
Properties
IUPAC Name |
(2-pentoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,13H,2-3,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMXDDZJCPGXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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